Cas no 1273667-47-2 (5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine)

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine
- FCH1336189
- AX8297350
- DB-253380
- 1273667-47-2
- SB79829
- 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
-
- MDL: MFCD18650681
- Inchi: 1S/C10H12BrN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3
- InChI Key: GXDJVRBDDVPNPM-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1C)CCC2N
Computed Properties
- Exact Mass: 225.01531g/mol
- Monoisotopic Mass: 225.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A079000950-1g |
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
1273667-47-2 | 97% | 1g |
741.34 USD | 2021-06-15 | |
Chemenu | CM270839-1g |
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
1273667-47-2 | 97% | 1g |
$854 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533400-1g |
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
1273667-47-2 | 98% | 1g |
¥7286.00 | 2024-08-09 | |
eNovation Chemicals LLC | D513736-1g |
5-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE |
1273667-47-2 | >95% | 1g |
$1350 | 2024-05-24 | |
Chemenu | CM270839-5g |
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
1273667-47-2 | 97% | 5g |
$1714 | 2024-08-02 | |
Alichem | A079000950-5g |
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine |
1273667-47-2 | 97% | 5g |
1,817.64 USD | 2021-06-15 | |
eNovation Chemicals LLC | D513736-1g |
5-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE |
1273667-47-2 | >95% | 1g |
$1350 | 2025-02-26 | |
eNovation Chemicals LLC | D513736-1g |
5-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE |
1273667-47-2 | >95% | 1g |
$1350 | 2025-02-28 |
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Related Literature
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine (CAS No. 1273667-47-2): A Comprehensive Overview
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine (CAS No. 1273667-47-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The chemical structure of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine consists of a substituted indanone framework with a bromine atom at the 5-position and a methyl group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the importance of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine in the context of its pharmacological activities. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
In addition to its enzymatic inhibition properties, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has also been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California, San Francisco, revealed that this compound can effectively reduce inflammation in vitro and in vivo models. The mechanism underlying this activity is thought to involve the modulation of pro-inflammatory cytokines and signaling pathways.
The synthetic accessibility of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has further contributed to its appeal in drug discovery efforts. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One such method involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine and methyl groups onto the indanone scaffold. This approach not only simplifies the synthesis but also allows for the facile preparation of structurally diverse analogs for further biological evaluation.
The physicochemical properties of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine, including its solubility and stability, have been extensively studied to optimize its formulation and delivery. For example, researchers at the University of Oxford have explored various strategies to enhance the aqueous solubility of this compound, which is crucial for its effective administration in preclinical and clinical settings. Techniques such as salt formation and nanoparticle encapsulation have shown promising results in improving its pharmacokinetic profile.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine in human subjects. Preliminary data from Phase I trials have indicated that this compound is well-tolerated with minimal adverse effects. These findings provide a strong foundation for advancing this molecule into more advanced stages of clinical development.
In conclusion, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine (CAS No. 1273667-47-2) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and applications, positioning it as a valuable asset in the quest for innovative treatments for various diseases.
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